molecular formula C19H20Cl2N2O2S B15005467 2,5-dichloro-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

2,5-dichloro-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B15005467
M. Wt: 411.3 g/mol
InChI Key: GOXIXOPBBUYOMU-UHFFFAOYSA-N
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Description

2,5-DICHLORO-N-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole moiety. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,5-DICHLORO-N-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, influencing cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

Uniqueness

2,5-DICHLORO-N-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the presence of both the sulfonamide group and the chlorinated benzene ring. These functional groups confer specific chemical properties and biological activities that distinguish it from other indole derivatives .

Properties

Molecular Formula

C19H20Cl2N2O2S

Molecular Weight

411.3 g/mol

IUPAC Name

2,5-dichloro-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C19H20Cl2N2O2S/c1-3-13-5-4-6-16-15(12(2)23-19(13)16)9-10-22-26(24,25)18-11-14(20)7-8-17(18)21/h4-8,11,22-23H,3,9-10H2,1-2H3

InChI Key

GOXIXOPBBUYOMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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